CYP2C9 Hydroxylation Kinetics
The formation of the 3α-hydroxy metabolite, a component of 3(R,S)-Hydroxy Desogestrel, from Desogestrel is primarily catalyzed by CYP2C9. This reaction demonstrates distinct kinetic parameters compared to the subsequent oxidation to Etonogestrel, which is mediated by CYP3A4 [1][2]. This kinetic separation establishes the 3-hydroxy compound as a rate-limiting intermediate with quantifiable enzyme affinity distinct from the final active drug.
| Evidence Dimension | Enzyme Kinetics (CYP2C9 for 3α-hydroxylation) |
|---|---|
| Target Compound Data | Km = 6.5 µM; Vmax = 1269 pmol·mg⁻¹·min⁻¹ [1] |
| Comparator Or Baseline | Etonogestrel formation (via CYP3A4): Km and Vmax not directly comparable in the same study, but subsequent metabolism is CYP3A4-dependent [2] |
| Quantified Difference | Km of 6.5 µM for the 3α-hydroxy step; the 3β-hydroxy isomer is a minor product [1] |
| Conditions | In vitro human liver microsomes and lymphoblast-expressed CYP2C9 microsomes [1] |
Why This Matters
This quantitative enzyme kinetic data confirms the compound's specific role in the metabolic pathway, essential for studies investigating drug-drug interactions or individual variability in Desogestrel activation.
- [1] Gentile DM, Verhoeven CH, Shimada T, Back DJ. The role of CYP2C in the in vitro bioactivation of the contraceptive steroid desogestrel. J Pharmacol Exp Ther. 1998;287(3):975-82. PMID: 9864282. View Source
- [2] DrugBank Online. Desogestrel: Uses, Interactions, Mechanism of Action. DB00304 (APRD00762). View Source
